7-beta-Ribofuranosylhypoxanthine

Purine nucleoside phosphorylase Enzyme kinetics Substrate specificity

7-beta-Ribofuranosylhypoxanthine (N7Ino; C₁₀H₁₂N₄O₅, MW 268.23) is a purine nucleoside in which the ribofuranosyl moiety is attached at the N7 position of hypoxanthine, distinguishing it from the natural N9-linked isomer inosine. First isolated and structurally characterized from the urine of a chronic myelogenous leukemia patient , this compound was subsequently shown to serve as a weak substrate for purine nucleoside phosphorylase (PNP) from human, calf, and bacterial sources, with kinetic properties markedly divergent from those of inosine.

Molecular Formula C10H12N4O5
Molecular Weight 268.23 g/mol
CAS No. 10280-01-0
Cat. No. B077130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-beta-Ribofuranosylhypoxanthine
CAS10280-01-0
Synonyms7-beta-ribofuranosylhypoxanthine
Molecular FormulaC10H12N4O5
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1=NC(=O)C2=C(N1)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-8-5(14)9(18)12-2-11-8/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1
InChIKeyMTBCDJLBNPJBFZ-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-beta-Ribofuranosylhypoxanthine (CAS 10280-01-0): An N7-Regioisomeric Hypoxanthine Nucleoside for PNP Enzymology and Nucleic Acid Probe Development


7-beta-Ribofuranosylhypoxanthine (N7Ino; C₁₀H₁₂N₄O₅, MW 268.23) is a purine nucleoside in which the ribofuranosyl moiety is attached at the N7 position of hypoxanthine, distinguishing it from the natural N9-linked isomer inosine. First isolated and structurally characterized from the urine of a chronic myelogenous leukemia patient [1], this compound was subsequently shown to serve as a weak substrate for purine nucleoside phosphorylase (PNP) from human, calf, and bacterial sources, with kinetic properties markedly divergent from those of inosine [2]. Its N7 regiochemistry confers distinct hydrogen-bonding patterns exploited in triplex-forming oligonucleotide designs [3].

Workflow PNP active-site mechanistic probing
Workflow PNP inhibitor counter-screening
Workflow Triplex oligonucleotide design
Standard Inosine impurity reference standard

Why Inosine (N9-Isomer) Cannot Replace 7-beta-Ribofuranosylhypoxanthine in PNP Kinetic Studies, Inhibitor Screening, or Triplex-DNA Engineering


The N7 versus N9 glycosidic linkage fundamentally alters molecular recognition by purine-metabolizing enzymes and nucleic acid hybridization machinery. Inosine (9-beta-D-ribofuranosylhypoxanthine) is an efficient natural substrate of PNP with a Km in the low micromolar range [1], whereas 7-beta-ribofuranosylhypoxanthine exhibits a Km approximately 30-fold higher and a catalytic efficiency (Vmax/Km) reduced to 0.02% of inosine [2]. Furthermore, N7-linked hypoxanthine engages in monodentate rather than bidentate base-pairing, enabling G-C base-pair-specific triplex formation that N9-inosine cannot replicate [3]. Generic substitution therefore leads to quantitatively and qualitatively different outcomes in any experiment where PNP turnover, inhibitor susceptibility, or nucleobase recognition is measured.

PNP kinetics mismatch
N7Ino exhibits markedly divergent Km and catalytic efficiency compared with inosine; kinetic profiles do not transfer.
Triplex base-pairing mode differs
N7-hypoxanthine enables monodentate G-C recognition; N9-inosine cannot replicate this motif, altering hybridization outcomes.
Impurity identity context
As an N7-regioisomeric impurity, N7Ino provides a marker that the N9 parent inosine cannot substitute for in pharmaceutical QC.

Quantitative Differentiation Evidence for 7-beta-Ribofuranosylhypoxanthine (CAS 10280-01-0) vs. Inosine and Related Analogs


PNP Catalytic Efficiency: N7Ino Exhibits a 5,000-Fold Lower Vmax/Km than Inosine with Human Erythrocyte PNP

The pseudo-first-order rate constant (Vmax/Km) for phosphorolysis of 7-beta-D-ribofuranosylhypoxanthine (N7Ino) by human erythrocyte PNP was measured at 0.02% that of the natural substrate inosine [1]. This represents an approximately 5,000-fold reduction in catalytic efficiency when the ribose attachment is shifted from N9 to N7 of the hypoxanthine ring. The corresponding value for the guanine analog N7Guo was 0.08% of inosine, indicating that N7Ino is the poorest PNP substrate among the N7-ribosides tested [1].

PNP catalytic efficiency
Head-to-head
Vmax/Km ≈ 0.02% of inosine (human erythrocyte PNP)
Reported kinetic landscape differs fundamentally; supports slow-substrate mechanistic probing.
5,000-fold reduction vs. inosine; pre-steady-state resolution may be feasible.
Purine nucleoside phosphorylase Enzyme kinetics Substrate specificity

Michaelis Constants (Km): N7Ino Displays 30-Fold Weaker Apparent Binding Affinity for Human PNP Relative to Inosine

The Michaelis constant (Km) of 7-beta-D-ribofuranosylhypoxanthine for human erythrocyte PNP was determined to be 1.26 mM [1]. This is approximately 30-fold higher than the Km of 40 µM reported for inosine with native human PNP [2]. Km values for N7Ino were also measured with calf spleen PNP (1.52 mM) and E. coli PNP (0.64 mM), demonstrating consistent weak binding across species [1]. For comparison, the N7-guanine analog N7Guo exhibited markedly lower Km values: 27 µM (calf), 108 µM (human), and 450 µM (E. coli) [1], highlighting that the hypoxanthine base at N7 is particularly disfavored.

Michaelis constant (Km)
Head-to-head
Km = 1.26 mM (human PNP) vs. inosine ~40 µM
30-fold higher Km supports wide-range substrate titration without immediate saturation.
Consistent weak binding across human, calf, and E. coli PNP.
Enzyme kinetics Substrate binding PNP enzymology

Differential PNP Inhibitor Sensitivity: N7Ino Phosphorolysis Is Inhibited 2–10-Fold More Potently than Inosine Phosphorolysis by N9-Acyclonucleoside Inhibitors

Four previously well-characterized N(9)-acyclonucleoside inhibitors of calf spleen PNP were found to inhibit the phosphorolysis of N7Ino 2- to 10-fold more effectively than the phosphorolysis of the parent inosine (Ino) by the same enzyme [1]. This indicates that the active-site geometry accommodating the N7-riboside renders the enzyme-inhibitor complex more susceptible to competitive displacement. The differential sensitivity provides a functional readout for distinguishing N7-substrate turnover from N9-substrate turnover in complex biological matrices or inhibitor screening campaigns [1].

Inhibitor sensitivity
Head-to-head
N9-acyclonucleosides inhibit N7Ino phosphorolysis 2–10× more potently than inosine
Differential sensitivity enables counter-screen for inhibitor selectivity profiling.
Calf spleen PNP; four inhibitors tested.
PNP inhibition Acyclonucleoside inhibitors Drug discovery

N7-Hypoxanthine Nucleosides Enable Monodentate, G-C-Specific Triplex-DNA Formation with ~10-Fold Enhanced Stability Over MeC Controls

Nucleoside analogs bearing hypoxanthine at the N7 position—specifically 7-(2′-deoxy-β-D-ribofuranosyl)hypoxanthine (β7H) and 7-(2′-O-methyl-β-D-ribofuranosyl)hypoxanthine (β7HOMe)—were incorporated into 15-mer triplex-forming oligodeoxynucleotides. At pH 7.0, these oligonucleotides bound to a DNA target duplex forming an H·G-C base triple with stability equal to or up to 10-fold greater than control oligonucleotides in which the hypoxanthine residue was replaced by 5-methyl-deoxycytidine (MeC) [1]. Triplex formation was highly specific for G-C base pairs: up to 40 µM third-strand concentration, no stable triplex was detected with H·A-T, H·T-A, or H·C-G base arrangements (target duplex concentration ~0.1 nM) [1]. A structural model supported by molecular dynamics simulation indicates that the recognition occurs via a single hydrogen bond from the N-H of hypoxanthine to N7 of guanine, demonstrating that monodentate recognition can energetically compete with the bidentate recognition employed by MeC or N7-2′-deoxyguanosine [1]. Note: this evidence derives from the 2′-deoxy and 2′-O-methyl analogs; the ribofuranosyl form is inferred to share the N7-hypoxanthine recognition motif.

Triplex stability
Class-level
N7-hypoxanthine TFOs: up to 10× stability increase vs. MeC control; G-C-specific
Monodentate recognition motif supports triplex probe design; context: 2′-deoxy/2′-O-methyl analogs.
Ribofuranosyl form inferred; validate with desired sugar.
Triplex-forming oligonucleotides DNA recognition Nucleic acid probes

Urinary Biomarker Origin: 7-beta-Ribofuranosylhypoxanthine Isolated as a Disease-Associated Nucleoside from Chronic Myelogenous Leukemia Patient Urine

A novel nucleoside, identified as 7-beta-D-ribofuranosylhypoxanthine, was isolated in an amount of 400 µg from a 24-hour urine collection of a chronic myelogenous leukemia (CML) patient [1]. Its structure was confirmed by ultraviolet spectroscopy, NMR, mass spectrometry, and chromatographic comparison with a synthetic sample, establishing that the natural material was identical to the synthetic compound [1]. The urinary origin in a leukemia patient suggests that N7Ino may arise from aberrant nucleotide metabolism or DNA damage pathways specific to the disease state. While no direct comparator from healthy urine was quantified in this study, the isolation itself establishes N7Ino as a rare, endogenously produced nucleoside not previously detected in normal human biofluids, distinguishing it from the ubiquitous inosine.

Urinary biomarker origin
Data to verify
400 µg isolated from 24-h urine of a CML patient; identity confirmed by UV, NMR, MS
Reported disease-associated occurrence; may support cancer metabolomics probe development.
Single-patient isolation; no healthy control quantification available.
Cancer biomarkers Urinary nucleosides Metabolomics

Pharmaceutical Reference Standard: 7-beta-Ribofuranosylhypoxanthine Serves as Inosine Impurity 6 for Quality Control and Method Validation

7-beta-Ribofuranosylhypoxanthine is catalogued as Inosine Impurity 6 by multiple pharmaceutical reference standard suppliers, with typical purity specifications of ≥95% by HPLC, and is supplied with full Certificate of Analysis (COA) including ¹H-NMR, MS, and HPLC data . It is also listed as Difelikefalin Impurity 3, indicating cross-relevance to multiple pharmaceutical impurity workflows . The availability of well-characterized reference material in quantities of 10 mg to 100 mg makes this compound directly usable for HPLC method development, system suitability testing, and impurity limit quantification in both inosine drug substance and difelikefalin formulations. Unlike inosine itself, which is widely available as a bulk commodity, the N7-regioisomer is uniquely positioned as a process-related impurity marker that can distinguish between different synthetic routes or degradation pathways.

Pharm. reference standard
Data to verify
Catalogued as Inosine Impurity 6 / Difelikefalin Impurity 3; ≥95% HPLC, COA available
Supports impurity profiling and HPLC method validation per ICH guidelines.
Supplier specification; verify with lot-specific COA.
Pharmaceutical analysis Reference standards Impurity profiling

Procurement-Driven Application Scenarios for 7-beta-Ribofuranosylhypoxanthine (CAS 10280-01-0)


PNP Active-Site Mechanistic Probing: Exploiting the 5,000-Fold Catalytic Deficit for Transition-State Analysis

Biochemical laboratories investigating purine nucleoside phosphorylase mechanism can employ 7-beta-ribofuranosylhypoxanthine as a slow substrate to trap or resolve transient intermediates that are invisible when using inosine. The 0.02% residual Vmax/Km relative to inosine [1] enables pre-steady-state kinetic measurements, isotope effect studies, and crystallographic trapping experiments under conditions where the natural substrate would be consumed before data acquisition. The 1.26 mM Km affords a wide working concentration range for substrate titration without immediate enzyme saturation.

PNP Inhibitor Selectivity Counter-Screening with Differential N7/N9 Substrate Sensitivity

In PNP-targeted drug discovery programs (e.g., for T-cell immunodeficiency or gout), N7Ino enables a selectivity counter-screen: compounds are assayed in parallel against inosine (N9-substrate) and N7Ino phosphorolysis. The 2–10-fold differential inhibitor sensitivity observed with calf spleen PNP [2] provides a functional fingerprint for distinguishing active-site-directed inhibitors from allosteric modulators, and can reveal inhibitor binding modes that would remain undetected in standard inosine-only screens.

Triplex-Forming Oligonucleotide Engineering with G-C-Specific Monodentate Base Recognition

Investigators developing triplex-based gene-targeting or antisense technologies can utilize the N7-hypoxanthine scaffold—exemplified by 7-(2′-deoxy-β-D-ribofuranosyl)hypoxanthine—to achieve monodentate, G-C-specific DNA triple-helix formation with up to 10-fold enhanced stability over MeC controls and no detectable binding to A-T, T-A, or C-G base pairs at third-strand concentrations ≤40 µM [3]. 7-beta-Ribofuranosylhypoxanthine serves as the riboside precursor for enzymatic or chemical conversion into the corresponding 2′-deoxy or 2′-O-methyl phosphoramidite building blocks needed for solid-phase oligonucleotide synthesis.

Pharmaceutical Impurity Reference Standard for Inosine API and Difelikefalin Formulation QC

Quality control laboratories responsible for inosine drug substance or difelikefalin finished product testing can procure 7-beta-ribofuranosylhypoxanthine as a certified reference standard (Inosine Impurity 6 / Difelikefalin Impurity 3) . With ≥95% HPLC purity and full spectroscopic documentation (¹H-NMR, MS, HPLC), this standard supports HPLC system suitability testing, relative response factor determination, and impurity limit validation per ICH Q3A/Q3B guidelines, enabling robust discrimination of the N7-regioisomeric impurity from the N9 parent drug.

Application
Selection Property
Validation Focus
PNP active-site mechanistic studies
Slow substrate kinetics
Pre-steady-state kinetic and crystallographic trapping experiments
PNP inhibitor selectivity screening
N7/N9 differential inhibitor sensitivity
Counter-screen for active-site-directed vs. allosteric inhibitor profiling
Triplex-forming oligonucleotide engineering
Monodentate G-C recognition motif
Triplex specificity and stability validation in gene-targeting probes
Pharmaceutical impurity QC
N7-regioisomer identity
HPLC system suitability and impurity limit verification per ICH Q3A/Q3B
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